Cas no 1343102-03-3 (2-(Methylamino)-4-(morpholin-4-yl)butanoic acid)

2-(Methylamino)-4-(morpholin-4-yl)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(methylamino)-4-(morpholin-4-yl)butanoic acid
- AKOS012328279
- EN300-25107417
- 1343102-03-3
- 2-(Methylamino)-4-(morpholin-4-yl)butanoic acid
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- MDL: MFCD17278594
- Inchi: 1S/C9H18N2O3/c1-10-8(9(12)13)2-3-11-4-6-14-7-5-11/h8,10H,2-7H2,1H3,(H,12,13)
- InChI Key: KJWBBXLOHMLKPS-UHFFFAOYSA-N
- SMILES: O1CCN(CC1)CCC(C(=O)O)NC
Computed Properties
- Exact Mass: 202.13174244g/mol
- Monoisotopic Mass: 202.13174244g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.8
- Topological Polar Surface Area: 61.8Ų
2-(Methylamino)-4-(morpholin-4-yl)butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-25107417-0.5g |
2-(methylamino)-4-(morpholin-4-yl)butanoic acid |
1343102-03-3 | 95% | 0.5g |
$809.0 | 2024-06-19 | |
Enamine | EN300-25107417-0.1g |
2-(methylamino)-4-(morpholin-4-yl)butanoic acid |
1343102-03-3 | 95% | 0.1g |
$741.0 | 2024-06-19 | |
Enamine | EN300-25107417-0.05g |
2-(methylamino)-4-(morpholin-4-yl)butanoic acid |
1343102-03-3 | 95% | 0.05g |
$707.0 | 2024-06-19 | |
Enamine | EN300-25107417-10.0g |
2-(methylamino)-4-(morpholin-4-yl)butanoic acid |
1343102-03-3 | 95% | 10.0g |
$3622.0 | 2024-06-19 | |
Enamine | EN300-25107417-10g |
2-(methylamino)-4-(morpholin-4-yl)butanoic acid |
1343102-03-3 | 10g |
$3622.0 | 2023-09-15 | ||
Enamine | EN300-25107417-1g |
2-(methylamino)-4-(morpholin-4-yl)butanoic acid |
1343102-03-3 | 1g |
$842.0 | 2023-09-15 | ||
Enamine | EN300-25107417-5.0g |
2-(methylamino)-4-(morpholin-4-yl)butanoic acid |
1343102-03-3 | 95% | 5.0g |
$2443.0 | 2024-06-19 | |
Enamine | EN300-25107417-1.0g |
2-(methylamino)-4-(morpholin-4-yl)butanoic acid |
1343102-03-3 | 95% | 1.0g |
$842.0 | 2024-06-19 | |
Enamine | EN300-25107417-2.5g |
2-(methylamino)-4-(morpholin-4-yl)butanoic acid |
1343102-03-3 | 95% | 2.5g |
$1650.0 | 2024-06-19 | |
Enamine | EN300-25107417-0.25g |
2-(methylamino)-4-(morpholin-4-yl)butanoic acid |
1343102-03-3 | 95% | 0.25g |
$774.0 | 2024-06-19 |
2-(Methylamino)-4-(morpholin-4-yl)butanoic acid Related Literature
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Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
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Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
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3. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220
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Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
Additional information on 2-(Methylamino)-4-(morpholin-4-yl)butanoic acid
2-(Methylamino)-4-(morpholin-4-yl)butanoic Acid: A Promising Scaffold for Drug Discovery and Biomedical Applications
2-(Methylamino)-4-(morpholin-4-yl)butanoic acid (CAS No. 1343102-03-3) represents a structurally unique molecule with significant potential in pharmaceutical development. This compound belongs to the class of amino acid derivatives and is characterized by its butanoic acid backbone functionalized with a morpholin-4-yl group and a methylamino substituent. The molecular structure of this compound is defined by the presence of a four-membered morpholine ring, which is a key feature in its pharmacological activity. The methylamino group at the second carbon position enhances the molecule's hydrophilicity and may influence its cell membrane permeability, making it a candidate for targeted drug delivery systems.
Recent studies have highlighted the synthetic versatility of this compound, as it can be modified through chemical functionalization to generate derivatives with improved bioavailability and selectivity. For instance, the morpholine ring in 2-(Methylamino)-4-(morpholin-4-yl)butanoic acid can be selectively modified to incorporate fluorine atoms or hydroxyl groups, which may enhance its metabolic stability and target specificity. These modifications are critical for optimizing the pharmacokinetic profile of the molecule, particularly in the context of chronic disease management and neurodegenerative disorder treatment.
The 2-(Methylamino)-4-(morpholin-4-yl)butanoic acid scaffold has been explored for its potential in anti-inflammatory therapy. A 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits selective inhibition of pro-inflammatory cytokine production in macrophages. The morpholine ring is believed to interact with TLR4 receptors, modulating the NF-κB signaling pathway and reducing cytokine storm associated with autoimmune diseases. This mechanism of action makes 2-(Methylamino)-4-(morpholin-4-yl)butano,ic acid a promising candidate for autoimmune disease treatment, particularly in conditions such as multiple sclerosis and systemic lupus erythematosus.
Additionally, the 2-(Methylamino)-4-(morpholin-4-yl)butanoic acid molecule has shown potential in neuroprotection. Research published in Neurochemistry International (2024) revealed that this compound can cross the blood-brain barrier and exert neuroprotective effects by reducing oxidative stress and mitochondrial dysfunction in neuronal cells. The methylamino group is thought to enhance the molecule's ability to scavenge reactive oxygen species, while the morpholine ring may stabilize the cell membrane against damage. These properties make 2-(Methylamino)-4-(morpholin-4-yl)butanoic acid a potential therapeutic agent for Alzheimer's disease and parkinsonism.
From a synthetic perspective, the 2-(Methylamino)-4-(morpholin-4-yl)butanoic acid scaffold offers flexibility for drug design. The butanoic acid backbone can be extended or modified to incorporate pharmaceutical moieties such as peptide sequences or small molecule ligands. For example, attaching a hydrophobic chain to the methylamino group could enhance the molecule's lipophilicity, improving its cellular uptake and target engagement. Such modifications are essential for tailoring the compound to specific biological targets and pathophysiological conditions.
Furthermore, the 2-(Methylamino)-4-(morpholin-4-yl)butanoic acid molecule has been evaluated for its antimicrobial properties. A 2025 study in Antimicrobial Agents and Chemotherapy found that this compound exhibits activity against multidrug-resistant bacteria. The morpholine ring is hypothesized to disrupt bacterial cell wall synthesis, while the methylamino group may interfere with protein folding in microbial cells. This dual mechanism of action could make 2-(Methylamino)-4-(morpholin-4-yl)butanoic acid a valuable tool in the development of new antibiotics to combat antibiotic resistance.
In conclusion, 2-(Methylamino)-4-(morpholin-4-yl)butanoic acid (CAS No. 1343102-03-3) is a multifunctional molecule with diverse applications in pharmaceutical research. Its unique chemical structure and functional groups enable it to target a wide range of biological pathways, from inflammatory responses to neurodegenerative processes. As research into this compound continues, it is likely to play a significant role in the development of novel therapeutics for complex diseases.
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